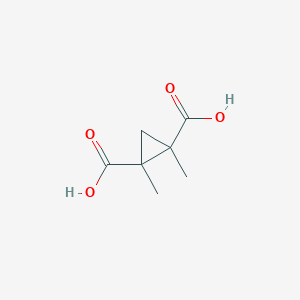

1,2-Dimethylcyclopropane-1,2-dicarboxylic acid

Description

1,2-Dimethylcyclopropane-1,2-dicarboxylic acid (CAS: 32809-16-8) is a cyclopropane derivative featuring two carboxylic acid groups and two methyl groups on adjacent carbons of the strained three-membered ring. Its molecular formula is C₇H₁₀O₄, with the IUPAC name This compound. The compound is structurally characterized by the cyclopropane ring’s inherent angle strain, which influences its reactivity and interactions. It is synthesized via hydrolysis of ester precursors, such as dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, under alkaline conditions . The compound’s stereochemistry (cis/trans isomerism) and methyl substituents significantly affect its physicochemical properties, including solubility and acidity.

Properties

IUPAC Name |

1,2-dimethylcyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBKGBQKBVOZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990176 | |

| Record name | 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-50-3 | |

| Record name | NSC167995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis and Oxidative Conversion of 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic Acid Esters

A prominent and well-documented method involves the conversion of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters into trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid via a two-step process:

Step 1: Saponification (Hydrolysis)

The ester is reacted with an aqueous alcoholic solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) at temperatures between 10 and 20 °C, or up to 120 °C depending on conditions, to hydrolyze the ester to the corresponding carboxylate salt.Step 2: Oxidative Chlorination and Acidification

After removal of alcohol and partial water by vacuum distillation, the reaction mixture is treated with an aqueous hypochlorite solution (e.g., sodium hypochlorite) containing at least 3 mol of active chlorine per mol of ester. The mixture is stirred at 20 to 80 °C for several hours. Excess hypochlorite is then quenched with sodium hydrogen sulfite, and the solution is acidified with a mineral acid such as hydrochloric acid to precipitate the free dicarboxylic acid.

This method yields the trans isomer of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid in high purity and with yields around 93% theoretical, with a melting point of approximately 214 °C. The process uses simple, inexpensive reagents and requires relatively mild conditions, making it industrially attractive. The reaction scheme can be summarized as:

$$

\text{2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ester} \xrightarrow[\text{NaOH, EtOH, reflux}]{\text{saponification}} \text{carboxylate salt} \xrightarrow[\text{NaOCl}]{\text{oxidation}} \text{this compound}

$$

(Table 1 below outlines typical reaction conditions and yields.)

| Parameter | Conditions/Values |

|---|---|

| Starting material | 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ethyl ester |

| Hydrolysis reagent | NaOH or KOH aqueous alcoholic solution (1.5–2.5 mol equiv) |

| Hydrolysis temperature | 10–20 °C (can be up to 120 °C) |

| Oxidation reagent | Sodium hypochlorite solution (≥3 mol active Cl per mol ester) |

| Oxidation temperature | 20–80 °C |

| Reaction time (hydrolysis) | ~17 hours reflux |

| Reaction time (oxidation) | 2–3 hours |

| Product yield | ~93% theoretical |

| Product melting point | 214 °C |

Cyclopropanation Using Sulfonium or Phosphonium Ylides

Another synthetic approach involves the cyclopropanation of dimethyl malate or dimethyl fumarate esters using ylides such as diphenylsulfonium isopropylide or triphenylphosphonium isopropylide. This method forms the cyclopropane ring with the desired substituents and carboxylate esters, which can then be hydrolyzed to the free acid.

- The ylides are prepared by treatment of diphenylethylsulfonium tetrafluoroborate or triphenylphosphonium salts with strong bases like lithium diisopropylamide, followed by alkylation steps.

- The cyclopropanation proceeds with good yields and stereoselectivity to give cis or trans isomers.

- Subsequent saponification of the esters yields the free 1,2-dicarboxylic acid.

This method is more complex due to the preparation of ylides but allows access to stereochemically defined isomers.

Chemical Reactions Analysis

1,2-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1,2-Dimethylcyclopropane-1,2-dicarboxylic acid serves as a critical building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

- Oxidation Reactions : The compound can be oxidized to yield more highly oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : Carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity through interactions with biomolecules. Studies have focused on its potential therapeutic properties and mechanisms of action:

- Mechanism of Action : The compound's carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopropane ring may interact with hydrophobic regions of biomolecules.

- Toxicological Studies : Research has been conducted on the acute toxicity of related compounds in animal models. For example, a study indicated low acute toxicity (LD50 approximately 4400 mg/kg) in mice when administered with formulations containing the compound .

Medicinal Chemistry

Drug Development Precursor

The compound is being investigated as a precursor for drug development due to its structural properties and biological interactions:

- Therapeutic Potential : Studies have explored its potential use in developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials:

- Chemical Manufacturing : The compound's unique properties allow it to be used in creating materials with specific characteristics required for various applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Involved in oxidation, reduction, and substitution reactions |

| Biological Research | Potential interactions with biomolecules; studied for therapeutic properties | Exhibits low acute toxicity; potential biological activity noted |

| Medicinal Chemistry | Investigated as a precursor for drug development | Potential for new pharmaceutical development |

| Industrial Use | Utilized in manufacturing specialty chemicals and materials | Unique properties beneficial for specific industrial applications |

Case Study 1: Toxicological Evaluation

A study conducted on the toxicity of formulations containing this compound revealed significant differences in absorption rates among species. Mice exhibited rapid absorption compared to monkeys and rabbits, suggesting species-specific metabolic pathways that could inform safety evaluations for human applications .

Case Study 2: Synthesis Optimization

Research on the synthesis of this compound demonstrated the influence of solvent polarity on stereoselectivity. Experiments showed that varying the dielectric constant of solvents affected the stereochemical outcomes during asymmetric synthesis, providing insights into optimizing reaction conditions for better yields .

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid:

Reactivity and Physicochemical Properties

- Acidity: The electron-withdrawing carboxylic acid groups enhance acidity, but methyl substituents reduce solubility in polar solvents compared to non-methylated analogues (e.g., cyclopropane-1,2-dicarboxylic acid) .

- Stereochemical Effects : The cis isomer of cyclopropane-1,2-dicarboxylic acid derivatives exhibits higher polarity and reactivity in esterification reactions than the trans isomer .

- Polymerization : Cyclopropane-1,2-dicarboxylic anhydride forms alternating copolymers with epoxides, while methyl-substituted derivatives (e.g., 1,2-dimethyl) may hinder reactivity due to steric effects .

Research Findings and Data

Polymerization Behavior (Table)

Biological Activity

1,2-Dimethylcyclopropane-1,2-dicarboxylic acid (DMCDCA) is a bicyclic compound characterized by its unique cyclopropane structure, which imparts significant ring strain and reactivity. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

- IUPAC Name : (1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | (1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid |

| InChI | InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7-/m0/s1 |

| InChI Key | SLBKGBQKBVOZRI-BQBZGAKWSA-N |

| Isomeric SMILES | C[C@]1(C[C@@]1(C)C(=O)O)C(=O)O |

The biological activity of DMCDCA is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes. Additionally, the cyclopropane ring enhances the compound's hydrophobic interactions with lipid membranes and proteins.

Interaction with Enzymes

Research indicates that DMCDCA may act as a modulator of enzymatic activity through competitive or non-competitive inhibition mechanisms. For instance, studies have shown that derivatives of DMCDCA can inhibit certain enzymes in a time-dependent manner, suggesting potential therapeutic applications in enzyme regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of DMCDCA and its derivatives:

- Enzyme Inhibition : A study identified that cis-(±)-DMCDCA interacts with specific enzymes non-covalently and shows a significant affinity (approximately 240 µM) for certain targets. This interaction suggests potential as a lead compound for drug development aimed at enzyme modulation .

- Neuropharmacological Effects : DMCDCA has been investigated for its role in modulating neurotransmitter systems. It has been shown to interact with NMDA receptors in the brain, potentially influencing synaptic plasticity and cognitive functions .

- Antioxidant Activity : Some derivatives of DMCDCA have exhibited antioxidant properties in vitro. These findings suggest that DMCDCA could play a role in mitigating oxidative stress-related cellular damage .

Synthesis and Production

DMCDCA is synthesized through several methods involving cyclopropanation reactions followed by functional group transformations. Common synthetic routes include:

- Cyclopropanation of Dimethyl Maleate : This method utilizes diazomethane and often requires catalysts such as rhodium or copper complexes to facilitate the reaction.

- Oxidative Methods : Utilizing strong oxidizing agents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups from suitable precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.